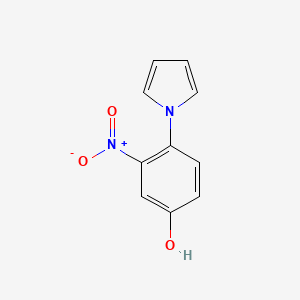

3-Nitro-4-(1H-pyrrol-1-yl)phenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-nitro-4-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-8-3-4-9(10(7-8)12(14)15)11-5-1-2-6-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPUCGQKCDVAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443721 | |

| Record name | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251649-40-8 | |

| Record name | 3-Nitro-4-(1H-pyrrol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Properties

3-Nitro-4-(1H-pyrrol-1-yl)phenol is an aromatic organic compound with the chemical formula C₁₀H₈N₂O₃.[1] Its structure features a phenol ring substituted with a nitro group at the meta-position and a pyrrole ring at the para-position relative to the hydroxyl group. The presence of the electron-withdrawing nitro group and the aromatic pyrrole moiety is expected to significantly influence the chemical and physical properties of the phenol ring.

Molecular Structure:

Caption: Molecular structure of this compound.

A summary of the key chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₃ | [1] |

| Molecular Weight | 204.18 g/mol | [1] |

| CAS Number | 251649-40-8 | [1] |

| Appearance | Predicted: Solid | N/A |

| Melting Point | Predicted: Not available | N/A |

| Boiling Point | Predicted: Not available | N/A |

| Solubility | Predicted: Soluble in polar organic solvents | N/A |

Experimental Protocols: Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of nitrophenols and N-arylpyrroles.

Proposed Synthesis Workflow

The synthesis would likely involve a two-step process: the formation of the N-arylpyrrole followed by nitration.

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol via Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for the preparation of pyrroles.[2] This step would involve the condensation of 4-aminophenol with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

-

Reactants: 4-Aminophenol, 2,5-dimethoxytetrahydrofuran.

-

Catalyst: Acetic acid or another suitable acid.

-

Solvent: Ethanol or a similar polar solvent.

-

Procedure:

-

Dissolve 4-aminophenol in the solvent in a round-bottom flask.

-

Add the acid catalyst to the solution.

-

Add 2,5-dimethoxytetrahydrofuran dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(1H-pyrrol-1-yl)phenol.

-

Step 2: Nitration of 4-(1H-pyrrol-1-yl)phenol

The nitration of the resulting 4-(1H-pyrrol-1-yl)phenol would introduce the nitro group onto the phenol ring. The directing effects of the hydroxyl and pyrrole groups would need to be considered to achieve the desired 3-nitro isomer. The hydroxyl group is an ortho-, para-director, while the N-pyrrolyl group is also activating and ortho-, para-directing. Careful control of reaction conditions would be crucial to favor nitration at the position ortho to the hydroxyl group and meta to the pyrrolyl group.

-

Reactant: 4-(1H-pyrrol-1-yl)phenol.

-

Reagents: A nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid.

-

Solvent: The reaction is often carried out without a separate solvent or in a solvent like acetic acid.

-

Procedure:

-

Cool the 4-(1H-pyrrol-1-yl)phenol in an ice bath.

-

Slowly add the pre-cooled nitrating mixture dropwise with constant stirring, maintaining a low temperature (e.g., 0-5 °C) to control the reaction and minimize side product formation.

-

After the addition is complete, allow the reaction to proceed at a low temperature for a specified time, monitoring by TLC.

-

Quench the reaction by pouring the mixture onto ice water.

-

Collect the precipitated product by filtration, wash with cold water until neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterization Techniques

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity.

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to the protons on the pyrrole ring and the substituted phenol ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the aromatic system. Protons on the phenol ring are expected in the aromatic region (δ 7.0-8.5 ppm), and pyrrole protons would likely appear between δ 6.0-7.5 ppm. |

| ¹³C NMR | Resonances for all ten carbon atoms. The carbon attached to the nitro group and the carbons in the pyrrole ring would show characteristic chemical shifts. Aromatic carbons are expected in the δ 110-160 ppm range. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), N-O stretching of the nitro group (strong, asymmetric and symmetric bands around 1530 and 1350 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.[3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the pyrrole ring. |

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound itself, the structural motifs present in the molecule—a nitrophenol and a pyrrole ring—are found in various biologically active compounds.

Insights from Structurally Related Compounds

-

Nitrophenols: Nitrophenol derivatives are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[4] The nitro group can participate in redox cycling, which can lead to oxidative stress and cellular damage in microorganisms and cancer cells.

-

Pyrrole-containing Compounds: The pyrrole ring is a common scaffold in many natural products and synthetic drugs with diverse pharmacological properties, including antibacterial, antifungal, antiviral, and anticancer activities.[5][6] For instance, pyrrolnitrin, a natural product containing a chlorinated phenylpyrrole structure, is a known antifungal agent. The biological activity of pyrrole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and DNA.

Potential Signaling Pathways and Drug Development

Given the known activities of related compounds, this compound could be investigated for its potential as:

-

An antimicrobial agent: Its ability to induce oxidative stress could be effective against a range of bacteria and fungi.

-

An anticancer agent: The cytotoxic potential of the nitrophenol moiety, combined with the pyrrole scaffold's ability to interact with biological targets, makes it a candidate for anticancer drug discovery.

Further research would be required to determine the specific biological targets and mechanisms of action of this compound. A potential workflow for investigating its biological activity is outlined below.

Caption: Workflow for investigating the biological activity of the compound.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Its synthesis is achievable through established chemical reactions, and its structure possesses functionalities that suggest potential biological activity. This technical guide provides a foundational resource for researchers to begin investigating this compound, from its synthesis and characterization to the exploration of its pharmacological potential. Further empirical studies are necessary to fully elucidate its properties and determine its viability as a lead compound in drug development programs.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the target compound, 3-Nitro-4-(1H-pyrrol-1-yl)phenol. This document provides plausible synthetic pathways, detailed experimental protocols, and expected characterization data. The information is intended for an audience with a background in organic chemistry.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary synthetic routes:

-

Route A: Electrophilic Nitration of 4-(1H-pyrrol-1-yl)phenol. This approach involves the direct nitration of the precursor 4-(1H-pyrrol-1-yl)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the pyrrole substituent is also activating. Regioselectivity will be a key consideration in this synthesis.

-

Route B: Nucleophilic Aromatic Substitution (SNAc). This strategy employs a 4-halo-3-nitrophenol as the starting material, which undergoes a nucleophilic aromatic substitution reaction with pyrrole or a pyrrole salt. The nitro group strongly activates the halogen at the para position for substitution.

Experimental Protocols

Route A: Electrophilic Nitration of 4-(1H-pyrrol-1-yl)phenol

This protocol is based on established methods for the regioselective nitration of phenolic compounds.[1][2]

Experimental Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(1H-pyrrol-1-yl)phenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at 0 °C.

-

Preparation of Nitrating Agent: In a separate flask, prepare a nitrating solution. A mild nitrating agent is recommended to control regioselectivity and prevent over-nitration. A mixture of ammonium nitrate (2.0 eq) and potassium bisulfate (0.05 eq) in acetonitrile is a suitable option.[1]

-

Nitration Reaction: Add the nitrating solution dropwise to the cooled solution of 4-(1H-pyrrol-1-yl)phenol over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

DOT Diagram: Synthesis Workflow for Route A

Caption: Workflow for the synthesis of this compound via electrophilic nitration.

Route B: Nucleophilic Aromatic Substitution

This protocol is based on general principles of nucleophilic aromatic substitution on activated aryl halides.

Experimental Procedure:

-

Preparation of Pyrrolide Anion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add dry tetrahydrofuran (THF). Add potassium hydride (1.1 eq) to the THF. Cool the suspension to 0 °C and slowly add a solution of pyrrole (1.0 eq) in dry THF. Stir the mixture at room temperature for 1 hour to form potassium pyrrolide.

-

Substitution Reaction: To the freshly prepared potassium pyrrolide solution, add a solution of 4-chloro-3-nitrophenol (1.0 eq) in dry THF dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

DOT Diagram: Synthesis Workflow for Route B

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Quantitative Data

| Parameter | Route A (Nitration) | Route B (SNAr) |

| Reactants | 4-(1H-pyrrol-1-yl)phenol, NH4NO3, KHSO4 | 4-Chloro-3-nitrophenol, Pyrrole, KH |

| Solvent | Acetonitrile | Tetrahydrofuran |

| Temperature | 0 °C to rt | Room temperature to reflux |

| Reaction Time | 2-4 hours | 6-12 hours |

| Expected Yield | 50-70% | 60-80% |

| Purity (post-purification) | >95% | >95% |

Characterization Data

The following table summarizes the expected spectroscopic data for this compound, predicted based on the structure and known values for similar compounds.[3]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 10.5-11.5 (s, 1H, -OH), 8.0-8.2 (d, 1H, Ar-H), 7.6-7.8 (dd, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 7.0-7.2 (t, 2H, pyrrole-H), 6.2-6.4 (t, 2H, pyrrole-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 155-160 (C-OH), 140-145 (C-NO₂), 130-135 (C-N), 125-130 (Ar-CH), 120-125 (Ar-CH), 115-120 (Ar-CH), 110-115 (pyrrole-CH), 105-110 (pyrrole-CH) |

| Mass Spectrometry (ESI-MS) | m/z: 205.06 [M+H]⁺, 227.04 [M+Na]⁺ |

| Melting Point | Not available |

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are not extensively documented, nitrophenol derivatives are known to have various biological activities. The logical relationship for its synthesis is a multi-step chemical transformation.

DOT Diagram: General Logical Relationship of Synthesis

Caption: General logical relationship for the synthesis of the target compound.

References

An In-depth Technical Guide on 3-Nitro-4-(1H-pyrrol-1-yl)phenol (CAS: 251649-40-8)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 3-Nitro-4-(1H-pyrrol-1-yl)phenol (CAS: 251649-40-8)

This document provides a technical overview of the chemical compound this compound. Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the synthesis, biological activity, and experimental protocols for this specific compound is exceptionally limited. The information presented herein is based on data available from chemical suppliers and general knowledge of related chemical structures.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 251649-40-8 | --INVALID-LINK--, --INVALID-LINK--[1][2][3][4] |

| Molecular Formula | C₁₀H₈N₂O₃ | --INVALID-LINK--, --INVALID-LINK--[2][4][5] |

| Molecular Weight | 204.18 g/mol | --INVALID-LINK--[5] |

| Appearance | White powder (predicted) | |

| Solubility | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound could not be identified in the public domain. General synthetic strategies for similar compounds, such as the coupling of a pyrrole derivative with a substituted nitrophenol, may be applicable. However, without specific literature, providing a reliable and validated protocol is not possible.

A patent for the preparation of 4-nitrophenol derivatives describes a general process involving the nitration of phenol derivatives.[6] This methodology could potentially be adapted for the synthesis of the target compound, but specific reaction conditions and yields are not provided for this particular molecule.

Biological Activity and Potential Applications

There is no specific information in the scientific literature regarding the biological activity or potential therapeutic applications of this compound. However, the structural motifs present in the molecule are found in compounds with a wide range of biological activities.

-

Pyrrole Derivatives: The pyrrole ring is a core structure in many biologically active compounds with antibacterial, antifungal, antiviral, and anticancer properties.[1][7][8] For instance, pyrrolnitrin, a natural product containing a pyrrole ring, is known for its antifungal activity.[9]

-

Nitrophenol Compounds: Nitrophenol derivatives have been investigated for various pharmacological activities, including potential antitumor effects.[10]

Based on these general observations, it could be hypothesized that this compound might exhibit some form of biological activity. However, this remains purely speculative without experimental evidence.

Signaling Pathways and Mechanism of Action

No studies have been published that investigate the interaction of this compound with any biological signaling pathways. Therefore, no diagrams or detailed descriptions of its mechanism of action can be provided.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for investigating this compound would involve the following steps:

Conclusion

This compound (CAS: 251649-40-8) is a chemical compound for which there is a significant lack of publicly available scientific data. While its structural components are present in many biologically active molecules, no specific studies on its synthesis, biological effects, or mechanism of action have been reported. The information provided in this document is limited to basic chemical identifiers. Further research, as outlined in the proposed workflow, is necessary to elucidate the properties and potential applications of this compound. Researchers interested in this molecule will need to undertake foundational research to establish its characteristics.

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitro-4-(1H-pyrrol-1-yl)benzenol | 251649-40-8 [chemicalbook.com]

- 4. This compound | 251649-40-8 [sigmaaldrich.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents [patents.google.com]

- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values and a plausible experimental protocol for its synthesis and characterization. The information herein is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

This compound is an aromatic organic compound with the chemical formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol .[1] Its structure features a phenol ring substituted with a nitro group at position 3 and a pyrrole ring attached to position 4.

Synonyms:

-

3-nitro-4-(1H-pyrrol-1-yl)benzenol

-

Phenol, 3-nitro-4-(1H-pyrrol-1-yl)-

-

CAS Number: 251649-40-8

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.5 | Singlet | 1H | Phenolic -OH |

| ~8.0 | Doublet | 1H | H-2 (Aromatic) |

| ~7.5 | Doublet of Doublets | 1H | H-6 (Aromatic) |

| ~7.2 | Doublet | 1H | H-5 (Aromatic) |

| ~7.0 | Triplet | 2H | H-α (Pyrrole) |

| ~6.3 | Triplet | 2H | H-β (Pyrrole) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-1 (C-OH) |

| ~140 | C-3 (C-NO₂) |

| ~135 | C-4 (C-Pyrrole) |

| ~125 | C-6 |

| ~120 | C-α (Pyrrole) |

| ~118 | C-2 |

| ~115 | C-5 |

| ~110 | C-β (Pyrrole) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | O-H stretch (Phenol) |

| 3100 - 3000 | C-H stretch (Aromatic/Pyrrole) |

| 1550 - 1500 | N-O stretch (asymmetric, Nitro) |

| 1350 - 1300 | N-O stretch (symmetric, Nitro) |

| 1600, 1480 | C=C stretch (Aromatic) |

| 1300 - 1000 | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204 | [M]⁺ (Molecular Ion) |

| 187 | [M-OH]⁺ |

| 174 | [M-NO]⁺ |

| 158 | [M-NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a polar solvent is expected to show absorption maxima characteristic of nitrophenolic compounds.

Table 5: Predicted UV-Vis Absorption Maxima

| λmax (nm) | Electronic Transition |

| ~270-280 | π → π* (Phenolic chromophore) |

| ~340-360 | n → π* and π → π* (Nitro-aromatic system) |

Experimental Protocols

The following is a proposed experimental protocol for the synthesis and spectroscopic characterization of this compound.

Synthesis of 4-(1H-pyrrol-1-yl)phenol

This precursor can be synthesized via the Clauson-Kaas reaction.

Materials:

-

4-Aminophenol

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

Procedure:

-

Dissolve 4-aminophenol in glacial acetic acid in a round-bottom flask.

-

Add 2,5-dimethoxytetrahydrofuran dropwise to the solution while stirring.

-

Reflux the mixture for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(1H-pyrrol-1-yl)phenol.

Synthesis of this compound

The target compound can be synthesized by the nitration of 4-(1H-pyrrol-1-yl)phenol.

Materials:

-

4-(1H-pyrrol-1-yl)phenol

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Dichloromethane

-

Ice bath

Procedure:

-

Dissolve 4-(1H-pyrrol-1-yl)phenol in dichloromethane in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the solution while maintaining the temperature.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization

Instrumentation:

-

NMR: 400 MHz or 500 MHz NMR spectrometer.

-

IR: Fourier-Transform Infrared (FTIR) spectrometer.

-

MS: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

UV-Vis: UV-Vis spectrophotometer.

Sample Preparation:

-

NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

IR: Prepare a KBr pellet or a thin film of the sample.

-

MS: Dissolve the sample in a volatile solvent.

-

UV-Vis: Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or acetonitrile).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Pyrrole-Substituted Nitrophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physical properties, and chemical characteristics of pyrrole-substituted nitrophenols. This class of compounds, which integrates the aromatic pyrrole nucleus with the electron-withdrawing nitrophenol moiety, is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential for creating novel functional materials.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows and relationships to support ongoing research and development.

Core Chemical Structures

Pyrrole-substituted nitrophenols are characterized by a pyrrole ring attached to a nitrophenol ring. The relative positions of the nitro group and the pyrrole substituent on the phenol ring, as well as substituents on the pyrrole ring itself, give rise to a wide array of derivatives with distinct properties. The foundational structures include pyrrole, a five-membered aromatic heterocycle, and nitrophenol.[3][4]

Physical and Chemical Properties

The physicochemical properties of these compounds are influenced by the interplay between the electron-donating pyrrole ring and the electron-withdrawing nitro group, along with the acidic phenolic hydroxyl group.[5]

Properties of Parent Compounds

A baseline understanding of the parent compounds is crucial for predicting the characteristics of their derivatives.

Table 1: Physicochemical Properties of Pyrrole and 4-Nitrophenol

| Property | Pyrrole | 4-Nitrophenol | Reference(s) |

| Molecular Formula | C₄H₄NH | C₆H₅NO₃ | [3][4] |

| Molar Mass | 67.091 g/mol | 139.110 g/mol | [3][6] |

| Appearance | Colorless volatile liquid | Colorless to pale yellow crystals | [3][6] |

| Melting Point | -23 °C | 113–114 °C | [3][6] |

| Boiling Point | 129–131 °C | 279 °C | [3][6] |

| Solubility in Water | Sparingly soluble | 16 g/L (25 °C) | [6][7] |

| pKa | 17.5 (N-H acidity) | 7.15 (phenolic OH) | [3][6] |

| logP | Not specified | 1.91 | [4] |

| Dipole Moment | 1.58 D | Not specified | [3] |

Properties of Pyrrole-Substituted Nitrophenols

Specific data for pyrrole-substituted nitrophenols are less commonly reported in generalized databases. The available information for representative compounds is summarized below.

Table 2: Physicochemical Properties of Selected Pyrrole-Substituted Nitrophenols

| Property | 4-Nitro-2-pyrrol-1-yl-phenol | 1-(2-Nitrophenyl)pyrrole | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O₃ | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | ~204.18 g/mol | 188.18 g/mol | [5] |

| General Description | Combines the aromatic properties of pyrrole with an electron-withdrawing nitro group and a polar phenol moiety. | A derivative where the pyrrole ring is attached to a nitrophenyl group. | [5] |

| Solubility | The phenolic hydroxyl group likely increases water solubility compared to non-hydroxylated analogs. | Not specified | [5] |

| Stability | May undergo oxidation or further electrophilic substitution. | Not specified | [5] |

Synthesis and Experimental Protocols

The synthesis of pyrrole-substituted nitrophenols can be approached through several established methods, primarily involving the formation of the pyrrole ring or the modification of a pre-existing pyrrole or nitrophenol structure.

General Synthesis Workflow

The synthesis, purification, and characterization of these compounds follow a logical progression. The workflow diagram below illustrates the typical steps involved in preparing and verifying a novel pyrrole-substituted nitrophenol derivative.

Caption: A typical workflow for the synthesis, purification, and structural confirmation of pyrrole-substituted nitrophenols.

Protocol 1: Nitration of 2-pyrrol-1-yl-phenol

This method involves the direct nitration of a pre-formed pyrrole-phenol compound.[5]

-

Reactants : 2-pyrrol-1-yl-phenol, fuming nitric acid (90%), concentrated sulfuric acid.

-

Solvent : A mixture of concentrated sulfuric acid and acetic acid (3:1) can be used to improve solubility and selectivity.[5]

-

Procedure :

-

Dissolve 2-pyrrol-1-yl-phenol in the sulfuric/acetic acid solvent system.

-

Cool the reaction mixture to 0–5 °C in an ice bath.

-

Add fuming nitric acid dropwise while maintaining the temperature between 0–5 °C. The electron-donating nature of the pyrrole ring directs nitration primarily to the para-position relative to the hydroxyl group.[5]

-

Stir the reaction for 4–6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the crude product, wash with cold water until neutral, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Yield : This method can yield 4-nitro-2-pyrrol-1-yl-phenol as the major product with yields of 65–70%.[5]

Protocol 2: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a widely used method for forming the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. This can be adapted to synthesize N-(nitrophenyl)pyrroles.

-

Reactants : A suitable 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and a nitrophenylamine (e.g., 4-aminophenol, which would be subsequently nitrated, or a pre-nitrated aminophenol).

-

Catalyst : An acid catalyst such as acetic acid, p-toluenesulfonic acid, or iron(III) chloride is often employed.

-

Procedure :

-

Combine the 1,4-dicarbonyl compound, the primary amine, and the catalyst in a suitable solvent (e.g., ethanol, or under solvent-free conditions).

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude N-(nitrophenyl)pyrrole derivative using column chromatography or recrystallization.

-

A plausible reaction mechanism for the acid-catalyzed Paal-Knorr synthesis involves the protonation of a carbonyl group, nucleophilic attack by the amine, and subsequent cyclization and dehydration to form the aromatic pyrrole ring.

Chemical Reactivity and Structure-Activity Relationships

The reactivity of pyrrole-substituted nitrophenols is dictated by the electronic properties of the constituent rings.

-

Pyrrole Ring : The pyrrole ring is electron-rich and highly susceptible to electrophilic substitution, typically at the C-2 position.[7] However, the N-substituent (the nitrophenyl group) can influence this reactivity.

-

Nitrophenol Ring : The nitrophenol ring is electron-deficient due to the strong electron-withdrawing effect of the nitro group. This deactivates the ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

-

Acidity : The phenolic proton is acidic, with a pKa influenced by the position of the nitro group and the pyrrole substituent. The pKa of 4-nitrophenol is approximately 7.15, and this value will be modulated in the substituted derivatives.[6]

The biological activity of these compounds is closely tied to their structure. The diagram below illustrates key structural features and their potential impact on biological activity, a critical consideration for drug development professionals.

Caption: Key structural features of pyrrole-substituted nitrophenols that influence their biological activity and properties.

Characterization Techniques

The structural elucidation of newly synthesized pyrrole-substituted nitrophenols relies on a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the substitution pattern on both the pyrrole and nitrophenol rings. The chemical shifts of the protons on the pyrrole ring typically appear between 6 and 7 ppm.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns can also offer structural clues.

-

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups, such as the N-H stretch of the pyrrole (if unsubstituted), the O-H stretch of the phenol, and the characteristic symmetric and asymmetric stretches of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

-

UV-Visible Spectroscopy : These compounds are expected to be chromophoric. For example, 4-nitrophenol exhibits a strong absorbance at 405 nm in its deprotonated (phenolate) form.[6]

This guide provides a foundational understanding of the physical and chemical characteristics of pyrrole-substituted nitrophenols. The provided protocols and data serve as a starting point for researchers engaged in the synthesis and evaluation of this promising class of compounds.

References

- 1. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]

- 3. Synthesis and electrochemistry of β-pyrrole nitro-substituted cobalt(II) porphyrins. The effect of the NO₂ group on redox potentials, the electron transfer mechanism and catalytic reduction of molecular oxygen in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Nitro-4-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-4-(1H-pyrrol-1-yl)phenol, a distinct organic molecule, is cataloged within chemical research communities primarily as a niche intermediate. This technical guide synthesizes the currently available public information regarding its discovery, history, and core chemical properties. Despite extensive searches of scientific literature and patent databases, detailed experimental protocols for its synthesis, comprehensive biological activity data, and specific mechanistic studies remain largely unpublished. This document serves to consolidate the known information and highlight the areas requiring further investigation to fully characterize this compound and its potential applications.

Introduction

This compound is a heterocyclic compound featuring a phenol ring substituted with both a nitro group and a pyrrole ring. The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. Nitroaromatic compounds are a well-established class of molecules with applications ranging from explosives to pharmaceuticals, often acting as electrophiles or metabolic precursors. The pyrrole moiety is a fundamental component of many biologically active natural products and synthetic drugs, known for its role in hydrogen bonding and as a scaffold for further functionalization. The combination of these structural features in this compound makes it a compound of interest for chemical synthesis and potentially for biological screening.

Discovery and History

The specific discovery and historical development of this compound are not well-documented in publicly accessible scientific literature or patent filings. The compound is listed in several chemical supplier catalogs, indicating its availability for research purposes. Its CAS Registry Number is 251649-40-8. The history of related compounds, such as various nitrophenols and phenylpyrroles, is extensive and provides a context for the potential utility of this molecule. For instance, nitrophenols have a long history as antiseptics and chemical intermediates, while substituted pyrroles are investigated for a wide array of pharmacological activities, including as antibacterial and anticancer agents. However, a dedicated research trajectory for this compound itself is not apparent from the available data.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier specifications. Experimental data from peer-reviewed studies are not available.

| Property | Value | Source |

| CAS Number | 251649-40-8 | Chemical Catalogs |

| Molecular Formula | C₁₀H₈N₂O₃ | Chemical Catalogs |

| Molecular Weight | 204.18 g/mol | Calculated |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not available in the searched scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Pathway

A potential synthetic approach could involve the following key steps:

-

N-Arylation: Coupling of pyrrole with a suitable 4-substituted-3-nitrophenol derivative. A common method for this transformation is the Ullmann condensation or a Buchwald-Hartwig amination.

-

Nitration of a Precursor: Nitration of 4-(1H-pyrrol-1-yl)phenol. The directing effects of the hydroxyl and pyrrolyl groups would need to be carefully considered to achieve the desired regioselectivity.

The logical relationship for a conceptual synthesis is depicted in the following diagram:

Figure 1: Conceptual synthetic pathways for this compound.

Disclaimer: These are hypothetical pathways and have not been experimentally validated based on available literature. Researchers should perform their own literature search and optimization for any synthetic attempts.

Biological Activity and Drug Development

There are no specific studies detailing the biological activity or potential drug development applications of this compound found in the public domain. The broader classes of nitrophenols and pyrrole-containing compounds have been explored for various therapeutic areas. For example, some nitrophenol derivatives have been investigated for their antimicrobial and antiparasitic properties. Similarly, many synthetic and natural pyrrole compounds exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Given the lack of data, any discussion of the biological potential of this compound would be purely speculative. Future research would be required to screen this compound against various biological targets to identify any potential therapeutic utility.

The following diagram illustrates a general workflow for screening a novel compound for biological activity:

Figure 2: A generalized workflow for assessing the biological activity of a novel chemical entity.

Signaling Pathways and Mechanism of Action

Without any biological data, it is not possible to describe any signaling pathways or mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a chemical entity with a defined structure but a largely unexplored history and application profile. The information available in the public domain is limited to its basic chemical identity. This guide highlights a significant gap in the scientific literature regarding this compound.

Future research should focus on:

-

Development and publication of a robust and reproducible synthetic protocol. This would be the first step to enable broader research on this molecule.

-

Comprehensive physicochemical characterization. Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is necessary.

-

Broad-spectrum biological screening. In vitro and cell-based assays could uncover potential therapeutic applications, for instance, in areas like oncology, infectious diseases, or inflammation.

-

Mechanistic studies. Should any biological activity be identified, subsequent studies to elucidate the mechanism of action would be crucial for any potential drug development efforts.

This technical guide serves as a baseline of current knowledge and a call to the scientific community for further investigation into the properties and potential of this compound.

Unlocking the Therapeutic Potential of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Guide to Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 3-Nitro-4-(1H-pyrrol-1-yl)phenol, presents a compelling starting point for drug discovery and development. Possessing a unique combination of a nitrophenol and a pyrrole moiety, this molecule is primed for exploration across various therapeutic areas. While direct research on this specific compound is nascent, the well-documented biological activities of related pyrrole and nitrophenol derivatives provide a strong rationale for its investigation as an anticancer, anti-inflammatory, and neuroprotective agent. This guide outlines promising research avenues, details robust experimental protocols, and provides a framework for elucidating the compound's mechanism of action, ultimately paving the way for its potential clinical translation.

Introduction

The pyrrole ring is a fundamental scaffold in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities including antibacterial, antiviral, and anticancer properties.[1] Similarly, nitrophenol-containing compounds have been explored for their diverse pharmacological effects. The strategic combination of these two pharmacophores in this compound (Figure 1) suggests a high potential for novel biological activity. This document serves as a comprehensive guide for researchers, outlining key areas of investigation to unlock the therapeutic promise of this intriguing molecule.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure and properties of this compound.

Potential Research Areas

Based on the known activities of structurally related compounds, three primary areas of research are proposed for this compound: oncology, inflammation, and neurodegenerative diseases.

Oncology

The presence of the nitro group, a common feature in hypoxia-activated prodrugs, and the pyrrole core, found in numerous anticancer agents, suggests a strong potential for this compound as an oncology therapeutic.

Proposed Research Workflow:

Caption: Proposed research workflow for evaluating anticancer potential.

Key Research Questions:

-

Does the compound exhibit selective cytotoxicity towards cancer cell lines?

-

Is its activity enhanced under hypoxic conditions?

-

What are the underlying molecular mechanisms of its anticancer effects?

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The phenol and pyrrole moieties are present in many anti-inflammatory compounds, suggesting that this compound may modulate inflammatory pathways.

Proposed Signaling Pathway Investigation:

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Key Research Questions:

-

Does the compound inhibit the production of pro-inflammatory cytokines in immune cells?

-

Does it modulate key inflammatory signaling pathways like NF-κB or MAPK?

-

Can it alleviate inflammatory responses in animal models of inflammation?

Neuroprotection

Oxidative stress and neuroinflammation are central to the pathogenesis of neurodegenerative diseases. Phenolic compounds are known for their antioxidant properties, suggesting a potential neuroprotective role for this compound.

Logical Relationship Diagram for Neuroprotection:

References

Navigating the Solubility Landscape of 3-Nitro-4-(1H-pyrrol-1-yl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that significantly influences its suitability for various applications, particularly in drug discovery and development. This technical guide provides an in-depth analysis of the predicted solubility of 3-Nitro-4-(1H-pyrrol-1-yl)phenol in a range of common solvents. In the absence of specific experimental data in publicly available literature, this guide leverages established principles of organic chemistry and the known solubility characteristics of its constituent functional groups—phenol, nitroaromatics, and pyrrole—to provide a robust predictive framework. Furthermore, this document outlines detailed experimental protocols for the determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to ascertain precise solubility data. A visual workflow for these experimental procedures is also provided using a Graphviz diagram.

Predicted Solubility Profile

The "like dissolves like" principle is a fundamental concept in predicting solubility.[1][2] The polarity of a molecule, its ability to form hydrogen bonds, and the overall balance between hydrophobic and hydrophilic regions dictate its solubility in different solvents.[3][4] this compound possesses a combination of polar and non-polar features:

-

Polar characteristics: The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The nitro (-NO2) group is strongly polar and can act as a hydrogen bond acceptor. The nitrogen atom in the pyrrole ring also contributes to the molecule's polarity.

-

Non-polar characteristics: The benzene and pyrrole rings are aromatic and hydrophobic in nature.

Based on these structural attributes, a predicted solubility profile in various solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Sparingly Soluble | The presence of hydrogen bond-donating and -accepting groups suggests some water solubility. However, the hydrophobic aromatic rings will likely limit extensive dissolution.[5][6] |

| Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can engage in hydrogen bonding with the solute, while its alkyl chain can interact with the non-polar regions, leading to good solubility.[7][8] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of organic compounds. |

| Acetone, Ethyl Acetate | Soluble | These solvents are moderately polar and can interact favorably with the polar functional groups of the compound.[7][9] | |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant polarity of the nitro and hydroxyl groups will likely result in poor solubility in non-polar hydrocarbon solvents.[10][11] |

| Dichloromethane (DCM) | Moderately Soluble | DCM has a slight polarity and is a good solvent for many organic compounds with a balance of polar and non-polar features. | |

| Diethyl Ether | Moderately Soluble | Ether can act as a hydrogen bond acceptor, which may provide some solubility for the compound.[8][12] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, two primary types of measurements are employed: thermodynamic and kinetic solubility.[13]

Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with the solid form of the solute.[14] The shake-flask method is the gold standard for this determination.[15][16]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[15] A magnetic stirrer or an orbital shaker can be used for agitation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment.[15] Centrifugation at a controlled temperature can be employed to accelerate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To avoid aspirating any solid particles, a filter syringe can be used. The collected sample is then diluted with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility (Turbidimetric Method)

Kinetic solubility measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO).[17][18] This method is often used in high-throughput screening during early drug discovery.[19][20]

Protocol: Turbidimetric Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in a microplate format using DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well in a microplate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[20] The turbidity of each well is then measured using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[19]

-

Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a blank control, is determined as the kinetic solubility. This is often defined as the point where the turbidity signal surpasses a certain threshold.[19][21]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound.

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 6. scribd.com [scribd.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. biosynce.com [biosynce.com]

- 9. gneechemical.com [gneechemical.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Nitrobenzene - Sciencemadness Wiki [sciencemadness.org]

- 12. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 16. diposit.ub.edu [diposit.ub.edu]

- 17. sygnaturediscovery.com [sygnaturediscovery.com]

- 18. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 20. evotec.com [evotec.com]

- 21. rheolution.com [rheolution.com]

An In-depth Technical Guide to the Thermochemical Properties of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. Due to the limited availability of direct experimental thermochemical data for this specific compound in publicly accessible literature, this document outlines established theoretical and computational methodologies for the determination of its key thermochemical parameters. Furthermore, a detailed experimental protocol for its synthesis is provided, based on established organic chemistry principles for analogous compounds. This guide is intended to serve as a foundational resource for researchers in pharmacology, materials science, and chemical engineering, enabling further investigation and application of this compound.

Introduction

This compound is a heterocyclic aromatic compound of interest due to its potential applications stemming from the combined functionalities of the phenol, pyrrole, and nitro groups. The nitro group, a strong electron-withdrawing moiety, significantly influences the electronic and, consequently, the chemical and physical properties of the molecule. Understanding the thermochemical properties, such as the enthalpy of formation and combustion, is critical for assessing its energetic characteristics, stability, and potential utility in various applications, including as an intermediate in drug synthesis. This guide addresses the current information gap by presenting a robust framework for the theoretical estimation of these properties and a clear pathway for its laboratory synthesis.

Physicochemical and Structural Data

While extensive experimental thermochemical data is not available, the basic molecular properties of this compound have been established. These are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 251649-40-8 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₃ | [3] |

| Molecular Weight | 204.18 g/mol | - |

| Canonical SMILES | C1=CC(=C(C=C1N2C=CC=C2)--INVALID-LINK--[O-])O | - |

| InChI Key | YWJAGXJRGASJDB-UHFFFAOYSA-N | - |

Theoretical Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of organic molecules. The following table outlines key thermochemical parameters and the recommended theoretical methods for their determination.

| Thermochemical Property | Proposed Theoretical Methodology | Significance |

| Gas-Phase Enthalpy of Formation (ΔHf°(g)) | Quantum Chemical Calculations: Employing methods such as Gaussian-4 (G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) provides high accuracy. Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) can also be used, often in conjunction with isodesmic reactions to improve accuracy through error cancellation. | A fundamental measure of the molecule's stability. Essential for calculating reaction enthalpies and assessing the energetic feasibility of chemical processes involving the compound. |

| Enthalpy of Combustion (ΔHc°) | Empirical and Semi-Empirical Methods: Can be estimated from the calculated enthalpy of formation. Alternatively, group additivity methods, where contributions from individual functional groups are summed, can provide a reasonable estimate. Machine learning models trained on large datasets of known combustion enthalpies are also emerging as a predictive tool. | Indicates the total amount of energy released upon complete oxidation of the compound. This is a critical parameter for safety assessments, particularly for nitro-containing compounds, and for evaluating its potential as an energetic material. |

| Enthalpy of Sublimation (ΔHsub°) | Clausius-Clapeyron Equation: If vapor pressure data at different temperatures can be obtained experimentally or through simulation, the enthalpy of sublimation can be calculated. This parameter is crucial for converting between gas-phase and solid-state thermochemical data. | Relates the solid and gaseous states and is necessary for deriving the solid-state enthalpy of formation from gas-phase computational results. It is also important for understanding purification processes like sublimation. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the synthesis of the precursor 4-(1H-pyrrol-1-yl)phenol followed by its regioselective nitration.

Step 1: Synthesis of 4-(1H-pyrrol-1-yl)phenol

This precursor can be synthesized via a Clauson-Kaas reaction between 4-aminophenol and 2,5-dimethoxytetrahydrofuran in a suitable solvent, typically an organic acid like acetic acid, which catalyzes the reaction.

-

Materials: 4-aminophenol, 2,5-dimethoxytetrahydrofuran, glacial acetic acid, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 4-aminophenol in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC is recommended).

-

After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 4-(1H-pyrrol-1-yl)phenol.

-

Step 2: Nitration of 4-(1H-pyrrol-1-yl)phenol

The nitration is a critical step where the regioselectivity is directed by the activating hydroxyl group and the pyrrole moiety. The use of a mild nitrating agent is crucial to prevent over-nitration or degradation of the starting material.

-

Materials: 4-(1H-pyrrol-1-yl)phenol, nitric acid (concentrated), sulfuric acid (concentrated), dichloromethane, ice bath, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 4-(1H-pyrrol-1-yl)phenol in dichloromethane in a three-necked flask equipped with a dropping funnel and a thermometer, and place it in an ice bath to maintain a temperature of 0-5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-(1H-pyrrol-1-yl)phenol while vigorously stirring and maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction progress by TLC.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer, and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel to isolate this compound.

-

Visualizations

Workflow for Synthesis and Thermochemical Analysis

The following diagram illustrates the integrated workflow for the synthesis of this compound and the subsequent theoretical analysis of its thermochemical properties.

Caption: Synthesis and Theoretical Analysis Workflow.

Conclusion

This technical guide has synthesized the available information on this compound and provided a clear and actionable framework for its synthesis and the theoretical determination of its thermochemical properties. While experimental data remains a critical need for the full characterization of this compound, the methodologies outlined herein offer a robust starting point for researchers. The detailed synthetic protocol enables the production of the material for further study, and the proposed computational workflows allow for the estimation of its energetic profile, which is essential for assessing its stability, reactivity, and potential applications. It is the hope of the author that this guide will stimulate further research into this and related nitro-aromatic heterocyclic compounds.

References

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Nitro-4-(1H-pyrrol-1-yl)phenol (MW: 204.18 g/mol , Formula: C₁₀H₈N₂O₃) is a nitro-substituted pyrrole derivative.[1][2] Its structure combines the aromatic properties of a pyrrole ring, an electron-withdrawing nitro group, and a polar phenol moiety, making it a compound of interest in medicinal chemistry and materials science.[1] Accurate and comprehensive characterization is crucial for establishing its identity, purity, and stability, which are prerequisites for any further research or development. This document provides detailed protocols for the analytical characterization of this compound using various spectroscopic, chromatographic, and thermal analysis techniques.

A general workflow for the analytical characterization of a new chemical entity like this compound is outlined below. This process ensures a thorough examination of the compound's structure, purity, and physical properties.

Caption: General analytical characterization workflow.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[3] The spectrum will confirm the presence of O-H, N-H, C-H, C=C, and N=O bonds.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition: Scan the sample in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference |

| 3400–3200 | Phenolic O-H & Pyrrole N-H | Stretching (Broad) | [1][4][5] |

| 3150–3000 | Aromatic C-H | Stretching | [6] |

| 1590–1610 | Aromatic C=C | Stretching | [4] |

| 1520 & 1350 | Nitro (NO₂) | Asymmetric & Symmetric Stretch | [1] |

| 1475 | Pyrrole Ring | Fundamental Vibrations | [5] |

| 1200–1100 | Phenolic C-O | Stretching | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[7][8]

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can be used for unambiguous signal assignment.[1][9]

-

Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values.

Expected Data (Hypothetical, in DMSO-d₆):

-

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~10.5 | singlet | 1H | Phenolic -OH | [10] |

| ~8.0 | doublet | 1H | Aromatic H (ortho to NO₂) | [1] |

| ~7.5 | doublet | 1H | Aromatic H (meta to NO₂) | [8] |

| ~7.3 | triplet | 2H | Pyrrole H (α-protons) | [1] |

| ~6.8 | doublet | 1H | Aromatic H (ortho to -OH) | [11] |

| ~6.3 | triplet | 2H | Pyrrole H (β-protons) | [1] |

-

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~155 | C-OH (Phenolic) | [10] |

| ~145 | C-NO₂ | [8] |

| ~130-140 | Aromatic Quaternary Carbons | [8] |

| ~120-128 | Aromatic CH | [8] |

| ~118 | Pyrrole α-Carbons | [10] |

| ~110 | Pyrrole β-Carbons | [10] |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[1]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system like GC or LC. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[1]

-

Data Acquisition: Acquire the mass spectrum, typically using Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) and analyze the fragmentation pattern.

Expected Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₃ | [2] |

| Exact Mass | 204.0535 | [2] |

| Expected [M+H]⁺ (ESI) | 205.0608 | [1] |

| Expected [M]⁺˙ (EI) | 204.0535 | [12] |

Chromatographic Methods

Chromatographic techniques are vital for assessing the purity of the compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of non-volatile compounds like this compound.[13]

Experimental Protocol:

The workflow for HPLC analysis involves sample preparation, instrument setup, data acquisition, and analysis.

Caption: Experimental workflow for HPLC purity analysis.

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Further dilute to an appropriate concentration (e.g., 10-50 µg/mL) with the mobile phase.

-

Instrumentation: Use an HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[13][14]

-

Chromatographic Conditions (Isocratic Method):

-

Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Data:

| Parameter | Typical Value |

| Retention Time (t R ) | 2-5 minutes (variable) |

| Purity | >95% (for pure sample) |

| Tailing Factor | 0.9 - 1.5 |

| Theoretical Plates | >2000 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for purity assessment, especially for identifying volatile impurities. Derivatization may be required to improve the volatility and thermal stability of the phenolic group.[15]

Experimental Protocol:

Caption: Experimental workflow for GC-MS analysis.

-

Sample Preparation (with Derivatization): To a vial containing ~1 mg of the sample, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 60-70 °C for 30 minutes.

-

Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., with an EI source).[7] Use a capillary column suitable for polar compounds (e.g., DB-5ms).

-

GC Conditions:

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Scan Range: 40-500 m/z.

-

-

Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).[12]

Thermal Analysis

Thermal analysis methods like DSC and TGA provide information on the compound's melting point, thermal stability, and decomposition profile.[16]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of the compound.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

-

Instrumentation: Use a calibrated DSC instrument.

-

Data Acquisition: Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above its melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).

-

Analysis: Determine the onset temperature and the peak maximum of the melting endotherm.

Expected Data:

| Parameter | Expected Value |

| Melting Point (Onset) | Sharp endothermic peak |

| Purity (by van't Hoff) | >98% (for a sharp, symmetric peak) |

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition pattern.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan (ceramic or platinum).

-

Instrumentation: Use a calibrated TGA instrument.

-

Data Acquisition: Heat the sample from ambient temperature to an elevated temperature (e.g., 600 °C) at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.

-

Analysis: Determine the onset temperature of decomposition, which corresponds to significant weight loss.

Expected Data:

| Parameter | Expected Value |

| Onset of Decomposition (T d ) | Temperature at which significant mass loss begins.[17] |

| Residual Mass | Percentage of mass remaining at the end of the experiment. |

References

- 1. 4-Nitro-2-pyrrol-1-yl-phenol | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 8. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Nitrophenol(100-02-7) 1H NMR [m.chemicalbook.com]

- 12. 2-(1H-Pyrrol-1-Yl)Phenol | C10H9NO | CID 712334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Nitro-4-(1H-pyrrol-1-yl)phenol. This method is suitable for the determination of the compound in bulk drug substances and for monitoring its stability. The protocol employs a C18 column with isocratic elution and UV detection, ensuring high sensitivity, specificity, and reproducibility. This document provides comprehensive experimental protocols, data presentation in tabular format, and a graphical representation of the analytical workflow.

Introduction